Desmethyl-O-Benzyl Apixaban
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Overview
Description
Desmethyl-O-Benzyl Apixaban is a derivative of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. This compound serves as an intermediate in the synthesis of Apixaban and is crucial for understanding the metabolic pathways and pharmacokinetics of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl-O-Benzyl Apixaban involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process typically includes the following steps:
Nitration: 4-chloronitrobenzene is nitrated to form 4-chloro-3-nitrobenzene.
Reduction: The nitro group is reduced to an amine using hydrogenation.
Cyclization: The amine undergoes cyclization with piperidine to form a lactam.
Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO₂ atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. Techniques such as slurry or recrystallization are used for intermediate purification, eliminating the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions
Desmethyl-O-Benzyl Apixaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite.
Reduction: Reduction reactions can be performed using hydrogenation.
Substitution: Substitution reactions involve replacing functional groups with others under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO₂ atmosphere.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include lactams and other intermediates essential for the synthesis of Apixaban .
Scientific Research Applications
Desmethyl-O-Benzyl Apixaban has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Apixaban, aiding in the study of synthetic routes and reaction mechanisms.
Biology: Helps in understanding the metabolic pathways of Apixaban.
Medicine: Contributes to the development of anticoagulant therapies by providing insights into the pharmacokinetics and pharmacodynamics of Apixaban.
Industry: Used in the large-scale production of Apixaban, ensuring the availability of this crucial anticoagulant
Mechanism of Action
Desmethyl-O-Benzyl Apixaban, like its parent compound Apixaban, inhibits factor Xa in its free and bound forms. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The compound’s mechanism of action involves binding to the active site of factor Xa, blocking its activity and preventing thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct factor Xa inhibitor used for similar indications.
Dabigatran: A direct thrombin inhibitor with a different mechanism of action but similar therapeutic use.
Uniqueness
Desmethyl-O-Benzyl Apixaban is unique due to its specific role as an intermediate in the synthesis of Apixaban. Its structural modifications provide insights into the metabolic pathways and enhance the understanding of the parent compound’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-(4-phenylmethoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O4/c32-30(38)28-26-17-19-35(23-11-9-22(10-12-23)34-18-5-4-8-27(34)37)31(39)29(26)36(33-28)24-13-15-25(16-14-24)40-20-21-6-2-1-3-7-21/h1-3,6-7,9-16H,4-5,8,17-20H2,(H2,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIKMUGRAAZRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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